REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([CH3:15])[cH:13][cH:14]2)[c:7]1[Cl:8].[NH2:16][NH2:17]>>[c:2]1([NH:16][NH2:17])[n:3][cH:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([CH3:15])[cH:13][cH:14]2)[c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(-c2ccnc(Cl)c2Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Type
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product
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Smiles
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Cc1ccc(-c2ccnc(NN)c2Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |